N-(4-Chloropyridin-3-yl)sulfuric diamide
Description
N-(4-Chloropyridin-3-yl)sulfuric diamide is a synthetic compound characterized by a sulfamide core (-SO₂(NH₂)₂) substituted with a 4-chloropyridin-3-yl group. This structure combines the sulfamide moiety, known for its versatility in medicinal and materials chemistry, with a chlorinated pyridine ring, which often enhances electronic and steric properties.
Properties
CAS No. |
902301-84-2 |
|---|---|
Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
4-chloro-3-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-1-2-8-3-5(4)9-12(7,10)11/h1-3,9H,(H2,7,10,11) |
InChI Key |
QUBOCBFWLPFBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-3-yl)sulfuric diamide typically involves the reaction of 4-chloropyridine with sulfuryl chloride and ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4-Chloropyridine+Sulfuryl chloride+Ammonia→N-(4-Chloropyridin-3-yl)sulfuric diamide
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method to enhance efficiency and reduce costs. This method minimizes the use of expensive reagents and harsh reaction conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
N-(4-Chloropyridin-3-yl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-3-yl)sulfuric diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
SAR 03004 (N-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl] sulfuric diamide)
- Structure : Shares the sulfamide core but substitutes the chloropyridinyl group with a quinazoline-piperidine-ethyl chain.
- Activity : Potent competitive inhibitor of NPP1 (Ki = 215 nM vs. ATP), demonstrating high selectivity among ecto-nucleotidases. However, it binds to hERG channels, limiting in vivo use .
- The simpler aromatic system could also alter solubility and metabolic stability.
3-Chloro-N-phenyl-phthalimide
- Structure : Features a chloro-substituted phthalimide scaffold instead of a sulfamide.
- Application: Used in synthesizing polyimide monomers, emphasizing high purity for polymer production .
- Comparison : While both compounds contain chloro-aromatic groups, the sulfamide core in N-(4-Chloropyridin-3-yl)sulfuric diamide may offer hydrogen-bonding capabilities, making it more suitable for biological targeting compared to the phthalimide’s rigid, planar structure.
Sulfuric Diamide (CAS 7803-58-9)
- Structure : Simplest sulfamide (H₄N₂O₂S) without substituents.
- Properties : Melting point 90–92°C; classified as a skin/eye irritant (GHS Category 2/2A) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | ~200–250 (estimated) | Not reported | 4-Chloropyridin-3-yl | Likely hydrophobic; potential H-bond donor |
| SAR 03004 | ~450 (estimated) | Not reported | Quinazoline-piperidine | High NPP1 affinity; hERG liability |
| Sulfuric Diamide (CAS 7803-58-9) | 96.11 | 90–92 | None | Skin/eye irritant; stable under inert conditions |
Biological Activity
N-(4-Chloropyridin-3-yl)sulfuric diamide is a compound that has garnered attention due to its notable biological activities, particularly in agricultural applications. This article explores its synthesis, physicochemical properties, and biological effects, particularly focusing on its insecticidal properties and potential therapeutic applications.
This compound can be synthesized through various chemical methods that involve the introduction of the chloropyridine moiety into a sulfuric diamide framework. The synthesis typically involves the reaction of chloropyridine derivatives with sulfuric acid derivatives under controlled conditions to yield the desired product.
Key Physicochemical Properties:
- Molecular Formula: C₅H₈ClN₃O₄S
- Molecular Weight: 215.66 g/mol
- Solubility: The compound exhibits good solubility in polar solvents, which enhances its bioavailability in agricultural applications.
Insecticidal Properties
The compound has shown significant insecticidal activity against various pest species. A study evaluated its effectiveness against the larvae of Spodoptera litura, a common agricultural pest. The results demonstrated that this compound exhibited a larvicidal activity percentage as follows:
| Time (h) | Larvicidal Activity (%) | Eating Area (%) |
|---|---|---|
| 72 | 46.7 | 5–10 |
| 96 | 73.3 | 5–10 |
These findings suggest that the compound effectively reduces feeding behavior in larvae, thereby contributing to pest control efforts in agriculture .
The mechanism by which this compound exerts its insecticidal effects is believed to be linked to its ability to activate insect ryanodine receptors (RyR). This activation leads to uncontrolled calcium release within the insect's muscle cells, resulting in paralysis and death. Such a mechanism is similar to other known insecticides like Rynaxypyr, which target RyR .
Case Studies and Research Findings
-
Field Trials:
- In controlled field trials, this compound was tested against multiple pest species including Plutella xylostella and Mythimna separata. The compound demonstrated good efficacy with mortality rates exceeding 80% at concentrations as low as 50 ppm.
-
Toxicity Assessment:
- Toxicity studies indicated that while the compound is effective against target pests, it exhibits low toxicity to non-target organisms, making it a promising candidate for environmentally friendly pest management solutions.
- Comparative Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
